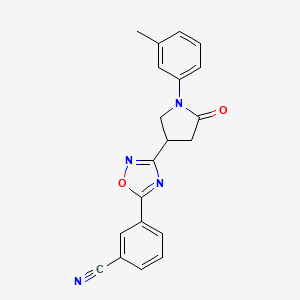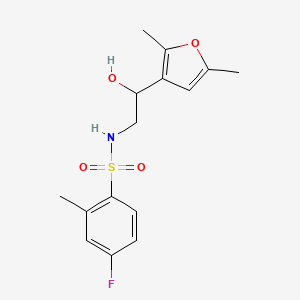
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a 2,5-dimethylfuran-3-yl group, which is a type of furan derivative. Furan derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains several functional groups, including a sulfonamide group, a furan ring, and a hydroxyethyl group. These groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonamide could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Properties
Several studies have synthesized and characterized derivatives of benzenesulfonamide, exploring their anticancer properties. For instance, the synthesis of compounds structurally related to benzenesulfonamide has been shown to possess significant anticancer potential, with investigations revealing their mechanisms of action, including apoptosis induction and cell proliferation inhibition in cancer cell lines (Zhang et al., 2010). These findings are crucial for developing new therapeutic agents for cancer treatment, highlighting the molecule's role in drug discovery.
Enzyme Inhibition
The molecule and its derivatives have been evaluated for their enzyme inhibitory activities. For example, compounds have been synthesized to explore their effects as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which plays a role in various physiological and pathological processes, including neurodegenerative diseases (S. Röver et al., 1997). These studies contribute to understanding the biochemical pathways involved in diseases and the development of targeted therapeutic strategies.
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal activities of benzenesulfonamide derivatives has also been conducted, revealing the potential of these compounds to act as antimicrobial agents. Syntheses of novel chiral and achiral derivatives have shown in vitro efficacy against various bacterial and fungal strains, providing a foundation for developing new antimicrobial drugs (M. Zareef et al., 2007).
Lipoxygenase Inhibition and Anti-inflammatory Applications
The synthesized sulfonamides bearing the 1,4-benzodioxin ring have been evaluated for their inhibitory potential against lipoxygenase, an enzyme implicated in the inflammatory process. These studies aim to identify potential therapeutic agents for inflammatory ailments, showcasing the molecule's utility in addressing inflammation-related diseases (M. Abbasi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-9-6-12(16)4-5-15(9)22(19,20)17-8-14(18)13-7-10(2)21-11(13)3/h4-7,14,17-18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCVTHPLGITAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

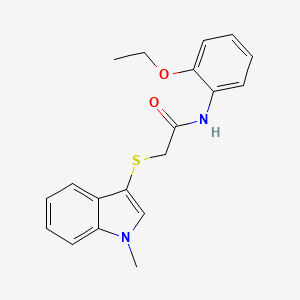
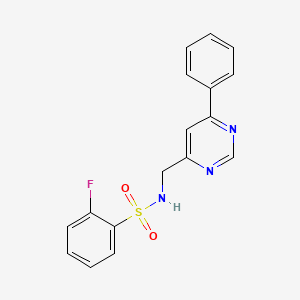
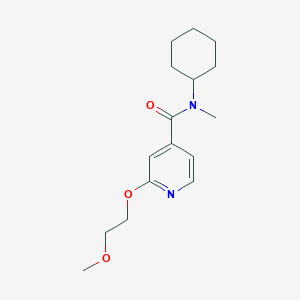
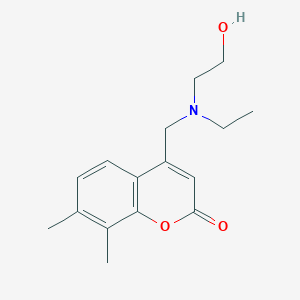


![Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2823321.png)
![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)


![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
